molecular formula C17H14ClNO2 B2898694 5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole CAS No. 478066-25-0

5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole

Cat. No.: B2898694
CAS No.: 478066-25-0
M. Wt: 299.75
InChI Key: QFGBHXXFEVWQJQ-UHFFFAOYSA-N
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Description

5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole is a heterocyclic compound featuring an isoxazole core substituted with a phenyl group at position 3 and a (4-chloro-2-methylphenoxy)methyl moiety at position 3. The 4-chloro-2-methylphenoxy group enhances lipophilicity and stability, making this compound a candidate for pesticidal or antimicrobial applications .

Properties

IUPAC Name

5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-12-9-14(18)7-8-17(12)20-11-15-10-16(19-21-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGBHXXFEVWQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=CC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole typically involves the reaction of 4-chloro-2-methylphenol with appropriate reagents to introduce the phenoxy group. This is followed by the formation of the oxazole ring through cyclization reactions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and cyclization agents such as phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles and phenoxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Isoxazole vs. Oxadiazole Derivatives
  • 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (Oxadiazole Core): Replacing the isoxazole (O, N, O) with a 1,2,4-oxadiazole (O, N, N) alters electronic properties and hydrogen-bonding capacity.
  • Biological Implications : Oxadiazoles are often used as ester or amide bioisosteres in drug design, whereas isoxazoles are preferred for their metabolic stability in agrochemicals .
Sulfur-Containing Analogs
  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde :
    Sulfur introduces thioether bonds, which can improve membrane permeability but may increase metabolic oxidation risks compared to oxygen-based ethers .

Substituent Modifications

Phenoxy Group Variations
Compound Substituent Key Properties
Target Compound 4-Chloro-2-methylphenoxy High lipophilicity (logP ~4.7*), steric bulk from methyl group
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole 4-Bromophenoxy Higher molecular weight (407.2 g/mol vs. ~300 g/mol*) and electronegativity
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole 3-Methoxyphenyl Methoxy group enables hydrogen bonding, reducing logP (~3.8)

*Estimated based on analogs in .

Phenyl Ring Substitutions
  • 3-Methylphenyl (5-(3-Methylphenyl)-3-phenyl-1,2-oxazole): Dihedral angles of 16.64° (isoxazole vs. 3-methylphenyl) and 17.60° (vs.

Crystallographic and Structural Data

Compound Dihedral Angles (°) Crystal Packing Features
Target Compound* Not reported Likely similar to analogs due to shared core
5-(3-Methylphenyl)-3-phenyl-1,2-oxazole 16.64 (isoxazole/3-methylphenyl), 17.60 (isoxazole/phenyl) Orthorhombic packing (P212121)
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole 17.1 (isoxazole/methoxyphenyl), 15.2 (isoxazole/phenyl) Centrosymmetric dimers via C–H⋯π interactions

*Structural data for the target compound is unavailable in the provided evidence.

Biological Activity

The compound 5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole is a member of the oxazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that contributes to its biological properties. The presence of the oxazole ring is significant, as it is often associated with various therapeutic effects.

Antimicrobial Activity

Research has demonstrated that oxazole derivatives exhibit notable antimicrobial properties. A study evaluated several oxazole compounds against various microbial strains. The results indicated that certain derivatives showed promising Minimum Inhibitory Concentration (MIC) values against fungi and bacteria:

CompoundMIC (µg/ml)Target Organisms
111.6Candida albicans
120.8Candida tropicalis
5-Flourocytosine3.2Aspergillus niger

These findings suggest that the oxazole scaffold can be optimized for enhanced antimicrobial efficacy .

Anticancer Activity

The anticancer potential of oxazole derivatives has been extensively studied. In particular, compounds containing the oxazole ring have been shown to inhibit cancer cell proliferation in various in vitro models. For instance, a series of studies reported IC50 values indicating significant cytotoxicity against human cancer cell lines:

  • Compound A : IC50 = 1.61 µg/mL against Jurkat cells.
  • Compound B : IC50 = 1.98 µg/mL against A-431 cells.

The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring enhance anticancer activity, particularly when electron-withdrawing groups are present .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Many oxazole derivatives act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.
  • Interference with Cell Signaling Pathways : These compounds can modulate signaling pathways that regulate cell cycle progression and apoptosis.
  • Antioxidant Properties : Some studies suggest that oxazole derivatives possess antioxidant capabilities, contributing to their protective effects against oxidative stress in cells.

Study on Anticancer Effects

A notable study investigated the effects of a related oxazole compound on breast cancer cells. The findings demonstrated a dose-dependent reduction in cell viability and an increase in apoptosis markers, indicating that the compound could be a candidate for further development as an anticancer agent.

Study on Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of oxazole derivatives against resistant strains of bacteria. The results indicated that certain modifications to the oxazole structure significantly enhanced activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant pathogens.

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